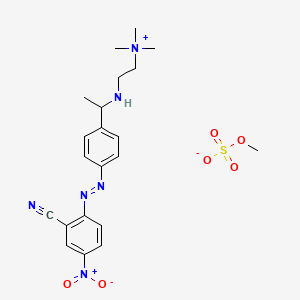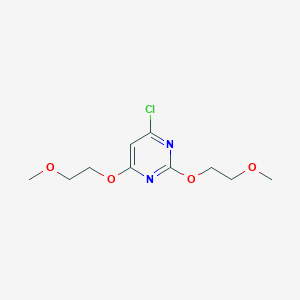
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-: is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- typically involves the selective displacement of chloride at the 4-position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with 4-(2-methoxyethoxy)aniline at the 2-position . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Typical oxidizing agents might include peroxides or metal oxides, while reducing agents could include hydrides or metal catalysts.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .
科学研究应用
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Uniqueness
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-bis(2-methoxyethoxy) groups enhances its solubility and reactivity compared to other pyrimidine derivatives .
Conclusion
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C10H15ClN2O4 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC 名称 |
4-chloro-2,6-bis(2-methoxyethoxy)pyrimidine |
InChI |
InChI=1S/C10H15ClN2O4/c1-14-3-5-16-9-7-8(11)12-10(13-9)17-6-4-15-2/h7H,3-6H2,1-2H3 |
InChI 键 |
AHXNNGMGCAYYQH-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC(=NC(=N1)OCCOC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)
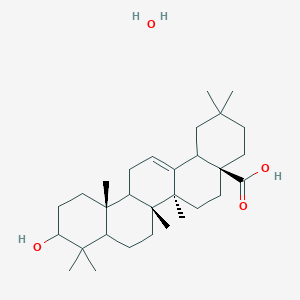
![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)
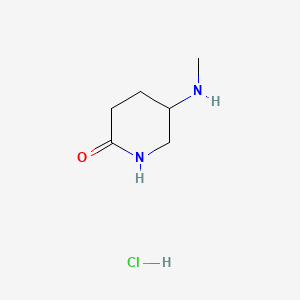
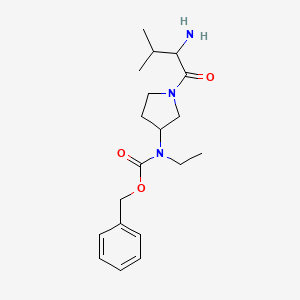
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
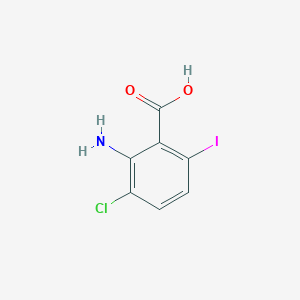
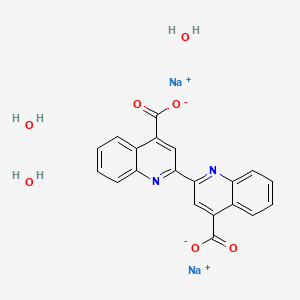
![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
